5-tert-Butyl-2-(2-chloro-pyrimidin-4-yl)-2H-pyrazol-3-ylamine
Overview
Description
- Safety Information : It is classified as a Xi (irritant) substance, and precautions should be taken when handling it .
Synthesis Analysis
The synthesis of this compound involves a palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides. The reaction occurs in the presence of Cs2CO3 as a base and 1,4-dioxane as the solvent .
Molecular Structure Analysis
The molecular structure of 5-tert-Butyl-2-(2-chloro-pyrimidin-4-yl)-2H-pyrazol-3-ylamine consists of a pyrazole ring fused with a pyrimidine ring. The tert-butyl group and the chlorine atom are attached to the pyrimidine ring. The overall structure contributes to its biological activity and reactivity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, and potentially other transformations. Further studies are needed to explore its reactivity in different contexts .
Physical and Chemical Properties Analysis
We’ve already covered some of its physical properties (melting point, solubility, appearance). Additionally, it has a predicted pKa of 13.59, indicating its basicity. Further characterization of its physical and chemical properties would require experimental data and additional studies .
Mechanism of Action
The specific mechanism of action for this compound depends on its intended application. It may act as a precursor for the synthesis of other molecules or exhibit biological activity through interactions with specific targets. Detailed investigations are necessary to elucidate its precise mode of action .
Safety and Hazards
Properties
IUPAC Name |
5-tert-butyl-2-(2-chloropyrimidin-4-yl)pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5/c1-11(2,3)7-6-8(13)17(16-7)9-4-5-14-10(12)15-9/h4-6H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUJQSQZEXBUJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.